molecular formula C23H21N5O2 B2431526 N-([2,3'-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1902899-22-2

N-([2,3'-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2431526
CAS RN: 1902899-22-2
M. Wt: 399.454
InChI Key: MEGYFAKVPZRDFT-UHFFFAOYSA-N
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Description

The compound contains a bipyridine moiety, a benzoxazole moiety, and a pyrrolidine moiety. Bipyridines are often used as ligands in coordination chemistry. Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring. Pyrrolidines are five-membered cyclic amines and are prevalent in many biologically active natural and synthetic compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the bipyridine, benzoxazole, and pyrrolidine moieties. These could act as nucleophiles in reactions. Additionally, the aromatic rings could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Anti-Cancer Activity

A novel class of benzo[d]oxazol-2(3H)-one derivatives, which is a category this compound falls under, has been synthesized and their in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines was evaluated . Many of these compounds were found to display excellent to moderate activity .

Anti-Mycobacterial Activity

The same class of benzo[d]oxazol-2(3H)-one derivatives was also evaluated for their anti-mycobacterial activities . However, the results were mixed with some compounds showing promising activity, while others were found to be ineffective against Mycobacterium tuberculosis .

Antimicrobial Activity

The reactions of N-(benz[d]oxazol-2-yl)- or N-(benzo[d]-thiazol-2-yl)-substituted carbothioamides with sulfonyl azides proceed as replacement of thioxo substituent by the sulfonylimino group to afford the corresponding N’-sulfonylated amidines . Among hybrid molecules thus prepared, bacteriostatic-, bactericidal- and fungistatic-active against S. aureus and C. albicans representatives were found .

Synthesis of Pyrrole Derivatives

An efficient base-catalyzed [3 + 2] cyclization between isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones has been successfully developed to form 2,3,4-trisubstituted and 2,2,3,4-tetrasubstituted pyrrole derivatives . This transition metal free reaction occurs at room temperature under environmentally friendly conditions .

Synthesis of Benzoxazole Derivatives

In a related work, six new benzoxazole derivatives were synthesized adopting a suitably selected scheme . The synthetic methodology included the synthesis of 2-(2-aminophenyl) benzoxazole .

Chemical Research

This compound is also used in chemical research, particularly in the synthesis of new chemical compounds . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Compounds containing benzoxazole and pyrrolidine moieties have been studied for their potential as pharmaceuticals, so this could be one area of future research .

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-22(26-15-17-7-4-12-25-21(17)16-6-3-11-24-14-16)19-9-5-13-28(19)23-27-18-8-1-2-10-20(18)30-23/h1-4,6-8,10-12,14,19H,5,9,13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGYFAKVPZRDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzoxazol-2-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)pyrrolidine-2-carboxamide

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